molecular formula C8H5BrN2O2 B12445937 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol

2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B12445937
M. Wt: 241.04 g/mol
InChI Key: ZRWYJXLIHYMOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the 1,2,4-oxadiazole ring followed by bromination and phenol functionalization. One common method includes the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate cyclization.

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce quinones or cyclohexanols, respectively .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is primarily attributed to the presence of the 1,2,4-oxadiazole ring, which can interact with various biological targets. The compound can inhibit enzymes or disrupt cellular processes by binding to specific molecular targets, such as proteins or nucleic acids. The exact pathways involved depend on the specific application and the biological system under investigation .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5(1-2-7(6)12)8-10-4-13-11-8/h1-4,12H

InChI Key

ZRWYJXLIHYMOMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=N2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.